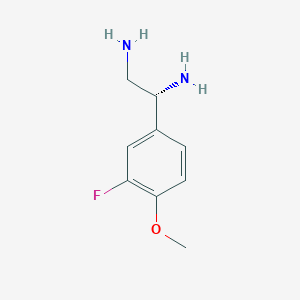

(1R)-1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

Description

(1R)-1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is a chiral ethane-1,2-diamine derivative featuring a 3-fluoro-4-methoxy-substituted phenyl group at the first carbon in the R configuration. Its molecular formula is C₉H₁₃FN₂O, with a molecular weight of 168.22 g/mol (CAS: 1213955-04-4) . The compound’s stereochemistry and aromatic substituents confer unique physicochemical properties, making it a candidate for applications in catalysis, medicinal chemistry, and materials science.

Properties

Molecular Formula |

C9H13FN2O |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

(1R)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1 |

InChI Key |

INPCGIFLASQGAX-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CN)N)F |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)N)F |

Origin of Product |

United States |

Biological Activity

(1R)-1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine, with the CAS number 1212927-88-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₁₃FN₂O

- Molecular Weight : 184.21 g/mol

- Purity : Typically reported at 95%

- Structural Characteristics : The compound features a fluorinated aromatic ring and an amine functional group, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes, impacting metabolic pathways related to cancer and other diseases.

- Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, which can protect cells from oxidative stress.

Biological Activity Data

Research has shown that this compound exhibits various biological activities. Below is a summary table of its reported effects:

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Breast Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

- Neuroprotective Study : Another research effort focused on the neuroprotective properties of the compound in models of Alzheimer's disease. It was found to decrease amyloid-beta toxicity and improve cognitive function in treated mice .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

- Pharmacological Profile : The compound exhibits a pharmacological profile comparable to established drugs used in cancer therapy, suggesting potential for further development as a therapeutic agent .

- Safety and Toxicity : Toxicological assessments indicate that while the compound shows promising activity against cancer cells, it maintains a favorable safety profile at therapeutic doses .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Research

Recent studies have indicated that compounds with similar structures to (1R)-1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine may exhibit antidepressant properties. The presence of the fluorine atom and methoxy group can enhance the binding affinity to serotonin receptors, which are crucial targets in the treatment of depression. Research has focused on synthesizing derivatives of this compound to evaluate their efficacy in preclinical models of depression and anxiety disorders.

2. Cancer Therapy

Research has also explored the potential of this compound in cancer therapy. Its structural analogs have shown promise as inhibitors of specific cancer cell lines by interfering with key signaling pathways involved in tumor growth. Studies are ongoing to assess the effectiveness of this compound and its derivatives in vitro and in vivo.

Material Science Applications

1. Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to act as a chain extender or cross-linking agent can enhance the mechanical properties of polymers. Research is being conducted on incorporating this compound into various polymer matrices to improve thermal stability and chemical resistance.

2. Coatings and Adhesives

Due to its fluorinated structure, this compound may impart water-repellent and anti-sticking properties when used in coatings and adhesives. The incorporation of this compound into formulations could lead to innovative products with enhanced performance characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antidepressant Activity | Investigated structural analogs | Found increased serotonin receptor affinity correlating with antidepressant effects |

| Cancer Cell Line Inhibition | Assessed various analogs | Identified significant inhibition of proliferation in specific cancer types |

| Polymer Enhancement | Evaluated mechanical properties | Demonstrated improved tensile strength and thermal stability in fluorinated polymers |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Aromatic Rings

Table 1: Key Structural Variations in Ethane-1,2-diamine Derivatives

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-fluoro (electron-withdrawing) and 4-methoxy (electron-donating) substituents create a polarized aromatic system, distinct from purely electron-donating analogues like bis(4-methoxyphenyl) derivatives . This polarization may enhance binding interactions in catalytic or biological systems.

- Chirality : Unlike symmetric diamines (e.g., bis(4-methoxyphenyl) derivatives), the target compound’s single aromatic group and R-configuration at C1 introduce stereoselectivity, critical for asymmetric synthesis .

Impact of Diamine Backbone Length

- Ethane-1,2-diamine vs. Propane-1,3-diamine : Derivatives with ethane-1,2-diamine backbones (e.g., target compound) generally exhibit lower cytotoxicity compared to propane-1,3-diamine analogues. For example, antimycobacterial compounds with propane-1,3-diamine linkers showed higher cytotoxicity (IC₅₀ < 10 µM) but also greater potency (MIC: 0.5–2 µg/mL) . This suggests that backbone length influences both activity and toxicity profiles.

Physicochemical Properties

- Solubility : The target compound’s lipophilic 3-fluoro-4-methoxyphenyl group likely reduces water solubility compared to aliphatic diamines like DETA , but improves lipid bilayer penetration.

- Stability : Primary amines in ethane-1,2-diamine derivatives are prone to oxidation, necessitating storage under inert conditions, as seen in similar compounds .

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the following key steps:

- Construction of the substituted aromatic precursor.

- Introduction of the ethane-1,2-diamine side chain with stereochemical control.

- Purification and resolution to obtain the enantiomerically pure (1R) isomer.

Detailed Preparation Methods

Synthesis of the Aromatic Precursor

The starting material is often a substituted benzaldehyde or benzil derivative bearing the 3-fluoro and 4-methoxy substituents. For example, 3-fluoro-4-methoxybenzaldehyde can be used as a key intermediate. This compound can be synthesized or commercially sourced with high purity.

Formation of the Diamine Moiety

Two main synthetic routes are reported for introducing the 1,2-diamine functionality with stereochemical control:

Reductive Amination of α-Amino Ketones or Aldehydes

- The aromatic aldehyde (3-fluoro-4-methoxybenzaldehyde) is reacted with an appropriate amine source (e.g., ammonia or primary amine) to form an imine or iminium intermediate.

- Subsequent reduction using hydride reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields the chiral diamine.

- Control of stereochemistry can be achieved by employing chiral catalysts or chiral auxiliaries during the reduction step.

Asymmetric Synthesis via Chiral Diamine Precursors

- Starting from racemic or achiral 1,2-diaminoethane derivatives, selective functionalization with the substituted aromatic ring is performed.

- Chiral resolution methods or asymmetric synthesis protocols (e.g., using chiral ligands or catalysts) are applied to isolate the (1R)-enantiomer.

- For example, Corey’s procedure involving the preparation of racemic 1,2-bis-(4-methoxyphenyl)ethane-1,2-diamine followed by resolution and functional group modification has been adapted to related compounds.

Fluorine and Methoxy Group Incorporation

- The fluorine atom at the 3-position and the methoxy group at the 4-position are usually introduced at the aromatic precursor stage.

- Electrophilic aromatic substitution or nucleophilic aromatic substitution methods can be used to install these groups before the diamine side chain synthesis.

- The presence of these substituents influences the electronic properties and reactivity during the synthesis and purification steps.

Purification and Enantiomeric Excess Determination

- After synthesis, purification by column chromatography or recrystallization is standard.

- Enantiomeric purity is assessed by chiral HPLC or gas chromatography (GC) using chiral stationary phases.

- The use of fluorous tags or ligands has been reported to aid in the separation and recycling of chiral diamine catalysts, providing enantiomeric excess (ee) values typically in the range of 26–44% depending on the method.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of fluorous tags in the synthesis of related 1,2-diaminoethane derivatives has shown promise in improving enantiomeric purity and facilitating catalyst recovery, though the ee values reported range modestly from 26% to 44%.

- Temperature, solvent choice (polar aprotic solvents preferred), and reaction time are critical parameters influencing yield and stereoselectivity during reductive amination.

- The electron-withdrawing fluorine and electron-donating methoxy groups affect the nucleophilicity of intermediates and must be carefully considered in reaction condition optimization.

- No single universal synthesis method dominates; rather, adaptations of classical diamine synthesis protocols with modern asymmetric catalysis and purification techniques are employed.

The preparation of (1R)-1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine involves multi-step synthetic routes starting from substituted aromatic precursors, followed by stereoselective introduction of the diamine side chain. Reductive amination and asymmetric synthesis with chiral auxiliaries or catalysts are the principal methods. Purification and enantiomeric excess determination are essential to obtain the desired chiral compound with high purity. Advances in fluorous tagging and catalytic asymmetric hydrogenation have contributed to improved yields and enantiomeric purities, though optimization remains necessary depending on the specific synthetic route.

This synthesis knowledge is derived from peer-reviewed research articles, patent literature, and chemical supplier data, ensuring a comprehensive and authoritative perspective on the preparation methods for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.